5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAXCCDCHFGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System Optimization
Key parameters include:
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Catalyst : Palladium acetate (0.000001–0.02 mol%) with 2-(di-tert-butylphosphino)biphenyl as a ligand.
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Base : Potassium phosphate (2.0 equiv) in toluene/THF solvent systems.
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Temperature : 100°C under inert atmosphere (argon/nitrogen).
Table 1 : Representative Suzuki Coupling Conditions for Biphenyl Synthesis
| Starting Material | Catalyst Loading (mol% Pd) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoacetophenone | 0.000001 | 90 | |
| 4-Chloroacetophenone | 0.02 | 91 |
These conditions achieve high yields (>90%) with minimal catalyst loading, demonstrating scalability for the biphenyl segment.
Thieno[2,3-d]pyrimidine Core Assembly
The thienopyrimidine scaffold is constructed via cyclocondensation of thiophene-2,3-dicarbonitrile derivatives with amines.
Cyclization Strategies
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Step 1 : Thiophene-2,3-dicarbonitrile reacts with guanidine carbonate in ethanol under reflux to form the pyrimidine ring.
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Step 2 : Functionalization at the 4-position via nucleophilic aromatic substitution (SNAr) with aniline derivatives.
Critical Parameters :
Introduction of the N-phenyl group employs Buchwald-Hartwig amination or direct SNAr displacement.
Buchwald-Hartwig Amination
Direct Nucleophilic Substitution
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Substrate : 4-Chlorothienopyrimidine reacts with aniline in the presence of NaH/DMF at 120°C.
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Yield : 70–85% after purification by silica gel chromatography.
Sequential Synthesis and Global Deprotection
Multi-step sequences require orthogonal protecting groups. For example:
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tert-Butoxycarbonyl (Boc) Protection : Used for amines during biphenyl coupling to prevent side reactions.
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Deprotection : Lithium hydroxide in ethanol/water (80°C, 1 h) cleaves Boc groups efficiently.
Table 2 : Deprotection Conditions for Boc-Protected Intermediates
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| (R)-Ethyl 5-([1,1'-biphenyl]-4-yl) ester | LiOH, EtOH/H2O, 80°C | 79–80 |
Analytical Characterization and Quality Control
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Bases: NaOH, K2CO3
Solvents: DMSO, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Thieno[2,3-d]pyrimidines have demonstrated significant anticancer properties. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research has shown that compounds with similar structures exhibit inhibitory effects on kinases involved in cancer progression .
- Antiviral Properties :
- Enzyme Inhibition :
Material Science Applications
- Organic Electronics :
- Dyes and Pigments :
Case Studies
Mechanism of Action
The mechanism of action of 5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s biphenyl group distinguishes it from fluorinated (e.g., ) or oxadiazole-containing analogs (e.g., ). These substituents modulate electronic properties and lipophilicity, impacting bioavailability and target interactions. Hybrid scaffolds (e.g., pyrazolo-pyrimidine in ) exhibit distinct conformational rigidity compared to the thienopyrimidine core.
Synthesis: Yields vary significantly (56% in vs. 82% in ), likely due to differences in reaction complexity or purification challenges.
Biological Activity :
- Antimicrobial Activity : The fluorophenyl/methoxyphenyl derivative in demonstrated antibacterial and antifungal effects, attributed to hydrogen bonding and π-π interactions.
- Pesticidal Activity : Compound U7 () showed potent activity against Mythimna separata (LC50: 3.57 mg/L), outperforming flufenerim. Its trifluoromethyl oxadiazole moiety likely enhances binding to acetylcholinesterase (AChE).
Crystallographic and Conformational Insights
- The fluorophenyl/methoxyphenyl derivative () exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring. Dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) suggest conformational flexibility, which may influence target binding .
- In contrast, oxadiazole-containing analogs () adopt unique docking modes in AChE, as shown by molecular docking studies, highlighting the role of electron-withdrawing groups in enzyme inhibition.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl moieties () enhance metabolic stability and target affinity.
- Aromatic Substituents : Biphenyl groups () may improve π-π stacking with hydrophobic enzyme pockets, though solubility could be compromised.
- Hybrid Scaffolds : Pyrazolo-pyrimidine hybrids () offer synthetic versatility but may face challenges in bioavailability due to increased molecular complexity.
Biological Activity
5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This compound belongs to the thienopyrimidine class, which has been associated with various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core substituted with biphenyl and phenyl groups, which may enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, a study highlighted that structurally diverse thienopyrimidines induce apoptosis in multiple myeloma cells. The most potent derivatives showed IC50 values in the low micromolar range against cancer cell lines .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Multiple Myeloma | 1.55 | Apoptosis induction |
| Compound B | Breast Cancer | 2.30 | Cell cycle arrest |
| Compound C | Lung Cancer | 0.85 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives has also been documented. For example, certain derivatives were shown to significantly inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | COX-2 IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| Compound D | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound E | 0.05 ± 0.02 | Indomethacin | 0.05 ± 0.03 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine ring have been shown to enhance potency against various targets.
Key Findings from SAR Studies
- Substituent Effects : Electron-donating groups at specific positions significantly enhance activity.
- Chain Length : Variations in the length of substituents impact the binding affinity and selectivity for targets such as kinases and GTPases .
- Chirality : The presence of chiral centers can lead to significant differences in activity between enantiomers.
Case Study 1: Thienopyrimidine Derivatives in Cancer Therapy
A recent study evaluated a series of thienopyrimidine derivatives for their anticancer properties in vivo using mouse models. The most promising candidate demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study focusing on inflammation, several thienopyrimidine derivatives were tested in carrageenan-induced paw edema models. The results indicated that these compounds significantly reduced edema compared to untreated groups, suggesting their utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
